D-Mannose-1-13C
Overview
Description
D-Mannose-1-13C is a stable isotope-labeled form of D-mannose, a simple sugar that is an epimer of glucose. The compound is labeled with carbon-13 at the first carbon position, making it useful in various scientific research applications. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .
Mechanism of Action
Target of Action
D-Mannose-1-13C is a labeled form of D-Mannose, a type of sugar that plays a crucial role in human metabolism, particularly in the glycosylation process of specific proteins . It is primarily targeted by glucose transporters (GLUT) for facilitated diffusion into mammalian cells .
Mode of Action
Once inside the cell, this compound interacts with its targets, primarily the glucose transporters, and undergoes phosphorylation by hexokinase . This interaction results in changes in the cellular metabolic processes, particularly influencing the glycosylation of specific proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycosylation process of proteins. Glycosylation is a critical post-translational modification of proteins that influences their structure, stability, and function . This compound, as part of this process, can affect the structure and function of glycosylated proteins, leading to downstream effects on various cellular processes .
Result of Action
The primary result of this compound’s action is its influence on the glycosylation of specific proteins. By affecting this process, this compound can alter the structure and function of these proteins, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars or compounds in the cellular environment could potentially compete with this compound for transport into cells, affecting its action . .
Biochemical Analysis
Biochemical Properties
D-Mannose-1-13C is involved in various biochemical reactions. It interacts with different enzymes and proteins, playing a crucial role in their function. For instance, it is used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits many physiological benefits on health, including effects on the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-1-13C typically involves the incorporation of carbon-13 into the mannose molecule. One common method is the chemical synthesis starting from glucose, where the carbon-13 isotope is introduced at the desired position through a series of chemical reactions. The process often involves the use of labeled precursors and specific catalysts to ensure the incorporation of the isotope at the correct position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as chromatography for purification and isotopic enrichment to achieve the desired isotopic purity of 99% .
Chemical Reactions Analysis
Types of Reactions: D-Mannose-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-mannonic acid.
Reduction: It can be reduced to form D-mannitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and trifluoromethanesulfonic anhydride are used for substitution reactions.
Major Products:
Oxidation: D-mannonic acid
Reduction: D-mannitol
Substitution: Various substituted mannose derivatives depending on the reagents used.
Scientific Research Applications
D-Mannose-1-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of mannose in biochemical pathways.
Biology: Employed in studies of glycosylation processes and the role of mannose in cellular functions.
Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion to the urinary tract lining.
Industry: Utilized in the production of labeled compounds for research and development in pharmaceuticals and biotechnology
Comparison with Similar Compounds
D-Glucose-1-13C: Another stable isotope-labeled sugar used in metabolic studies.
D-Galactose-1-13C: Used in studies of galactose metabolism and related disorders.
D-Fructose-1-13C: Employed in research on fructose metabolism and its effects on health
Uniqueness: D-Mannose-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying mannose-specific metabolic pathways and interactions. Its applications in preventing bacterial adhesion in urinary tract infections also set it apart from other labeled sugars .
Properties
CAS No. |
70849-31-9 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-CCCNNFAYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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